5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride
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Description
Synthesis Analysis
The synthesis of pyrazole carbaldehydes typically involves the Vilsmeier-Haack reaction, which is a formulary method for formylating compounds to produce aldehydes . For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this reagent . Similarly, the synthesis of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was achieved through the Vilsmeier-Haack reaction . These methods could potentially be adapted for the synthesis of "5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride."
Molecular Structure Analysis
The molecular structure of pyrazole carbaldehydes has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using X-ray diffraction analysis . These studies provide a basis for predicting the structure of "this compound."
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo various chemical reactions, including cross-coupling reactions and cyclization. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes . Additionally, oximes derived from these aldehydes were transformed into pyrazolo[4,3-c]pyridine oxides through regioselective cyclization . These reactions demonstrate the versatility of pyrazole carbaldehydes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes can be influenced by their substituents. For example, solvatochromic studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield depending on the solvent used . Additionally, the infrared spectrum and optical properties of similar compounds have been studied, providing information on vibrational frequencies and molecular docking, which can be useful for understanding the reactivity and potential applications of these compounds .
Scientific Research Applications
Synthesis of Dyes and Biological Agents : A study by Bagdatli and Ocal (2012) demonstrates the use of compounds related to 5-pyrazolones, such as 1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde, in synthesizing new heterocycles with dyeing properties and anticipated biological uses (Bagdatli & Ocal, 2012).
Novel Chemical Synthesis Methods : Thakrar et al. (2012) discuss synthesizing novel 1,4-dihydropyridines incorporating a pyrazole moiety, utilizing variations of classical synthesis methods. This indicates the potential use of 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride in creating new chemical structures (Thakrar et al., 2012).
Chemical Formylation Processes : Research by Attaryan et al. (2006) highlights the use of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, closely related to the compound , in Vilsmeier-Haack formylation, suggesting its utility in various chemical synthesis processes (Attaryan et al., 2006).
Crystal Structure Analysis : Xu and Shi (2011) used compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to study their crystal structure, potentially indicating similar applications for this compound in crystallography research (Xu & Shi, 2011).
Advanced Material Synthesis : Hote and Lokhande (2014) discuss the synthesis of novel compounds by condensing derivatives of 1H-pyrazole-4-carbaldehyde, pointing towards its role in creating new materials with unique properties (Hote & Lokhande, 2014).
Supramolecular Chemistry : Research by Cuartas et al. (2017) involves the use of derivatives of 1H-pyrazole-4-carbaldehyde in synthesizing reduced bipyrazoles, a field relevant to supramolecular chemistry and material science (Cuartas et al., 2017).
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-8-3-4-11(9(2)5-8)12-10(7-15)6-13-14-12;/h3-7H,1-2H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYMBYUWCRIWMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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